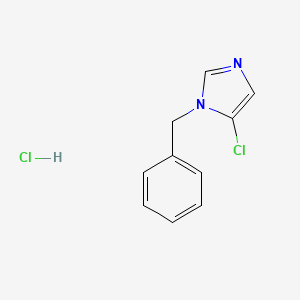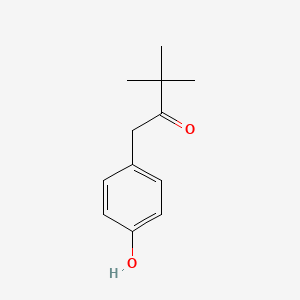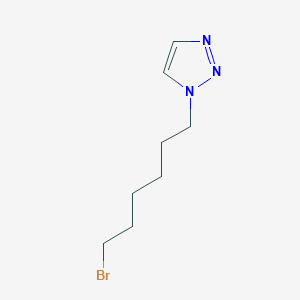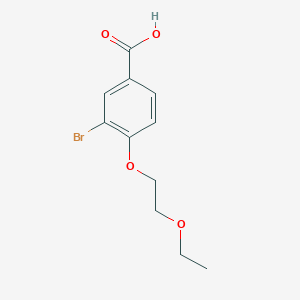
Nalpha-Boc-Nalpha-methyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha-Boc-Nalpha-methyl-L-glutamine, also known as Nalpha-(tert-Butoxycarbonyl)-Nalpha-methyl-L-glutamine, is a derivative of the amino acid L-glutamine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the alpha nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Boc-Nalpha-methyl-L-glutamine typically involves the protection of the amino group of L-glutamine with a Boc group, followed by methylation of the alpha nitrogen. The general synthetic route can be summarized as follows:
Protection of L-glutamine: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Nalpha-Boc-L-glutamine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:
- Large-scale protection of L-glutamine using Boc2O and TEA.
- Methylation using CH3I and NaH under controlled conditions.
- Purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nalpha-Boc-Nalpha-methyl-L-glutamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution: The methylated amine can participate in nucleophilic substitution reactions.
Coupling: The compound can be used in peptide synthesis through coupling reactions with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Methyl iodide (CH3I) and sodium hydride (NaH).
Coupling: Carbodiimide reagents (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Major Products
Deprotection: L-glutamine with a free amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Peptides and peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Nalpha-Boc-Nalpha-methyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Nalpha-Boc-Nalpha-methyl-L-glutamine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalpha-Boc-L-glutamine: Similar structure but without the methyl group on the alpha nitrogen.
Nalpha-Boc-Nalpha-methyl-L-alanine: Similar structure with alanine instead of glutamine.
Nalpha-Boc-Nalpha-methyl-L-asparagine: Similar structure with asparagine instead of glutamine.
Uniqueness
Nalpha-Boc-Nalpha-methyl-L-glutamine is unique due to the presence of both the Boc protecting group and the methyl group on the alpha nitrogen. This dual modification provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C11H20N2O5 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(4)7(9(15)16)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
UEXFOLGIHMVXKM-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)




